

## **MDVN1003** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **MDVN1003**: A Dual BTK/PI3Kδ Inhibitor For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**MDVN1003** is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting these two key nodes, **MDVN1003** offers a promising therapeutic strategy for various hematological cancers, particularly non-Hodgkin's lymphoma (NHL). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **MDVN1003**.

## **Chemical Structure and Properties**

**MDVN1003** is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

### **Table 1: Chemical Identification of MDVN1003**



| Identifier        | Value                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-(8-amino-3-(1-(but-2-ynoyl)azetidin-3-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide |
| CAS Number        | 2058116-52-0                                                                                     |
| Molecular Formula | C22H20FN7O                                                                                       |
| SMILES            | CC#CC(=O)N1CC(C1)n2c(c3c(n2)N=C(C=N3)N )c4ccc(cc4)C(=O)Nc5ccccn5                                 |

Table 2: Physicochemical Properties of MDVN1003

| Property         | Value             |
|------------------|-------------------|
| Molecular Weight | 417.45 g/mol      |
| Appearance       | Crystalline solid |
| Solubility       | Soluble in DMSO   |

# **Mechanism of Action and Signaling Pathway**

**MDVN1003** exerts its therapeutic effect by inhibiting two key enzymes in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3K $\delta$ ).[1] The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.

Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the phosphorylation and activation of several downstream proteins, including BTK and PI3K $\delta$ . Activated BTK and PI3K $\delta$ , in turn, activate further downstream effectors such as AKT and ERK, which promote cell survival and proliferation.[1] By inhibiting both BTK and PI3K $\delta$ , **MDVN1003** effectively blocks these pro-survival signals, leading to apoptosis (programmed cell death) in malignant B-cells.[1]





Click to download full resolution via product page

Fig. 1: Simplified BCR signaling pathway and points of inhibition by MDVN1003.

## **Potency and Efficacy**

The inhibitory activity of **MDVN1003** against its target kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this dual inhibitor.

**Table 3: In Vitro Inhibitory Activity of MDVN1003** 

| Target | IC50 (nM) |
|--------|-----------|
| ВТК    | 32.3      |
| ΡΙ3Κδ  | 16.9      |

These low nanomolar IC50 values indicate that **MDVN1003** is a highly potent inhibitor of both BTK and PI3K $\delta$ . This dual activity is critical for its enhanced efficacy in overcoming potential resistance mechanisms that may arise from the inhibition of a single target.



### **Experimental Protocols**

The following provides a generalized methodology for key experiments used to characterize the activity of dual BTK/PI3K $\delta$  inhibitors like **MDVN1003**.

### **In Vitro Kinase Inhibition Assay**

Objective: To determine the IC50 values of MDVN1003 against BTK and PI3Kδ.

### Methodology:

- Recombinant human BTK and PI3K $\delta$  enzymes are used.
- A suitable substrate (e.g., a peptide for BTK, phosphatidylinositol for PI3K $\delta$ ) is prepared.
- The enzymes are incubated with varying concentrations of MDVN1003.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- The percentage of inhibition at each concentration of MDVN1003 is calculated relative to a control without the inhibitor.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page

Fig. 2: General workflow for an in vitro kinase inhibition assay.



### **Cell-Based Proliferation Assay**

Objective: To assess the effect of MDVN1003 on the proliferation of B-cell lymphoma cell lines.

### Methodology:

- Select a suitable B-cell lymphoma cell line (e.g., a cell line known to be dependent on BCR signaling).
- Seed the cells in a multi-well plate at a predetermined density.
- Treat the cells with a range of concentrations of MDVN1003.
- Incubate the cells for a specified period (e.g., 72 hours).
- Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.
- Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
- Calculate the percentage of proliferation inhibition relative to untreated control cells.
- Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

### Conclusion

**MDVN1003** is a potent dual inhibitor of BTK and PI3Kδ with promising potential for the treatment of B-cell malignancies. Its ability to simultaneously block two critical nodes in the BCR signaling pathway provides a strong rationale for its continued investigation and development. The data presented in this guide offer a foundational understanding of its chemical properties, mechanism of action, and in vitro potency, providing a valuable resource for researchers in the field of oncology and drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MDVN1003 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608953#mdvn1003-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com